3-(Aminomethyl)cyclohexylamine

Overview

Description

3-(Aminomethyl)cyclohexylamine (AMCHA) is an organic compound that has been widely studied for its potential applications in the fields of medicine, materials science, and biochemistry. It is a versatile compound, with a wide range of properties that can be exploited for various purposes. AMCHA is an amine with a cyclohexyl ring structure, which gives it unique properties that make it attractive for use in research and development.

Scientific Research Applications

Hydration Dynamics and Quantum Chemistry

A study explored the hydration of neutral and charged cyclohexylamine and cyclohexyldiamine isomers through molecular dynamics simulations and density functional theory (DFT) calculations. This research provides valuable insights into the hydration shell structure of these compounds, which is crucial for understanding their behavior in aqueous solutions and potential applications in chemical synthesis and drug design (Lopes Jesus et al., 2014).

Biocatalysis and Environmental Degradation

In environmental science, cyclohexylamine oxidase from Acinetobacter sp. YT-02 has been identified as a key enzyme for the degradation of cyclohexylamine, highlighting its potential application in bioremediation. This enzyme's characterization sheds light on its suitability as a biocatalyst for environmental cleanup efforts (Zhou et al., 2018).

Chemical Synthesis

Research in organic synthesis has demonstrated the utility of cyclohexylamine in the domino hydrogenation-reductive amination of phenols, presenting a straightforward method to access substituted cyclohexylamines. This process emphasizes cyclohexylamine's role in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Jumde et al., 2015).

Anticonvulsant and Analgesic Potential

Another study focused on the synthesis of N-aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines and their evaluation for anticonvulsant and analgesic properties. This research underscores the potential therapeutic applications of cyclohexylamine derivatives in treating central nervous system disorders (Aboul-Enein et al., 2014).

Substrate Profiling for Deracemization

The biocatalytic potential of cyclohexylamine oxidase has been explored in the deracemization of racemic amines, offering a promising approach for the synthesis of chiral amines. Such processes are highly relevant in the development of active pharmaceutical ingredients, where the chirality of molecules can significantly affect their pharmacological properties (Li et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

3-(Aminomethyl)cyclohexylamine, also known as isophorone diamine (IPDA), is primarily used as a curing agent for epoxy resins . The primary targets of IPDA are the epoxy groups in these resins. The amine groups in IPDA react with the epoxy groups, leading to cross-linking and hardening of the resin .

Mode of Action

The mode of action of IPDA involves a chemical reaction known as amination. The amine groups (-NH2) on the IPDA molecule interact with the epoxy groups on the resin, resulting in the formation of a covalent bond. This process is known as curing. The curing reaction results in a three-dimensional network of cross-linked polymers, which gives the epoxy resin its characteristic strength and durability .

Biochemical Pathways

The biochemical pathways involved in the action of IPDA are primarily related to its role in the curing of epoxy resins. The reaction between the amine groups of IPDA and the epoxy groups of the resin is a form of addition polymerization. This reaction results in the formation of a highly cross-linked polymer network .

Pharmacokinetics

Once absorbed, it can cause various health effects, such as skin and respiratory irritation . The compound is excreted primarily unchanged in the urine .

Result of Action

The primary result of IPDA’s action is the curing of epoxy resins. The reaction between IPDA and the epoxy resin results in a highly cross-linked polymer network. This network gives the cured resin its characteristic properties, including high strength, durability, and resistance to chemical and environmental degradation .

Action Environment

The action of IPDA can be influenced by various environmental factors. For example, the rate of the curing reaction can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, exposure to IPDA can lead to health effects such as skin and respiratory irritation, and these effects can be exacerbated by factors such as high concentrations of IPDA and prolonged exposure .

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)cyclohexylamine plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and as a curing agent for epoxy resins. It interacts with enzymes such as transaminases, which facilitate the transfer of amino groups, and dehydrogenases, which are involved in oxidation-reduction reactions. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry. These interactions are primarily driven by the aminomethyl group’s nucleophilicity and the cyclohexane ring’s hydrophobic nature, which allows it to engage in hydrophobic interactions with proteins and other biomolecules .

Cellular Effects

In cellular systems, this compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, thereby modulating their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the synthesis of polyamines. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of amino acids and the production of polyamines. These interactions can affect metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can bind to transport proteins or be sequestered in specific cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with metal ions, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of specific amino acid sequences can target the compound to the mitochondria, where it can participate in metabolic processes .

Properties

IUPAC Name |

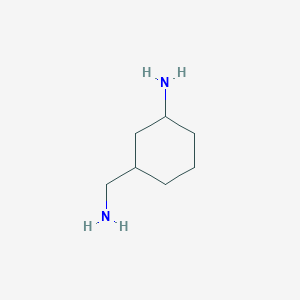

3-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFAIWKFALHMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622117 | |

| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97087-59-7 | |

| Record name | 3-(Aminomethyl)cyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97087-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanamine, 3-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)